N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide

Anti-inflammatory drug discovery Structure-activity relationship COX inhibition

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide (CAS 75360-63-3) is a methanesulfonamide-substituted indane derivative belonging to the class of non-steroidal anti-inflammatory methanesulfonanilides. Its structure features a 2,3-dihydro-1H-indene core bearing a methanesulfonamide group at the 5-position and a pyridin-3-yloxy substituent at the 6-position, yielding a molecular formula of C₁₅H₁₆N₂O₃S and a molecular weight of 304.36 g/mol.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
Cat. No. B13087935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=CN=CC=C3
InChIInChI=1S/C15H16N2O3S/c1-21(18,19)17-14-8-11-4-2-5-12(11)9-15(14)20-13-6-3-7-16-10-13/h3,6-10,17H,2,4-5H2,1H3
InChIKeyMVFOWOISSRCETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide: Core Structural and Pharmacological Profile for Anti-Inflammatory Research Procurement


N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide (CAS 75360-63-3) is a methanesulfonamide-substituted indane derivative belonging to the class of non-steroidal anti-inflammatory methanesulfonanilides. Its structure features a 2,3-dihydro-1H-indene core bearing a methanesulfonamide group at the 5-position and a pyridin-3-yloxy substituent at the 6-position, yielding a molecular formula of C₁₅H₁₆N₂O₃S and a molecular weight of 304.36 g/mol. This compound was identified through structure-activity relationship (SAR) studies demonstrating that among heterocyclic replacements of the phenyl ring in N-(6-phenoxy-5-indanyl)methanesulfonamide, anti-inflammatory activity was retained exclusively in pyridyloxy derivatives [1]. Commercially available at ≥95% purity from multiple vendors , it serves as a key chemical probe for investigating COX-2-mediated inflammatory pathways and for SAR-driven optimization of indane-based anti-inflammatory agents.

Why N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide Cannot Be Replaced by Generic Indane Methanesulfonamide Analogs


Generic substitution among indane methanesulfonamide derivatives is precluded by stringent SAR constraints identified across multiple studies. The 1982 SAR investigation by Schroeder et al. established that replacement of the phenoxy oxygen by a direct bond, substituted methylene, or carbonyl group resulted in complete loss of anti-inflammatory activity, and modification of the methanesulfonamide moiety itself was poorly tolerated with only chloro- and fluoro-methanesulfonamide congeners retaining activity [1]. Critically, when the phenyl ring was substituted with cyclohexyl, naphthyl, or alternative heterocyclic systems, activity was preserved solely in the pyridyloxy series, positioning the pyridin-3-yloxy group of the target compound as an indispensable pharmacophoric element [1]. Furthermore, positional isomerism of the pyridine nitrogen directly impacts biological target engagement, as evidenced by differential COX-2 inhibition among pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl congeners in related indane sulfonamide series [2]. These findings make generic interchange ill-advised without revalidation of target potency, selectivity, and in vivo efficacy.

Quantitative Differentiation Evidence for N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide Versus Closest Analogs


Pyridyloxy vs. Phenoxy and Other Heterocyclic SAR: Exclusive Activity Retention in Pyridyloxy Series

In the landmark SAR study of indane methanesulfonanilides, Schroeder et al. systematically replaced the phenyl ring of the potent anti-inflammatory lead N-(6-phenoxy-5-indanyl)methanesulfonamide with cyclohexyl, naphthyl, and diverse heterocyclic ring systems. Anti-inflammatory activity, assessed in a rat model, was completely abolished in all heterocyclic variants except pyridyloxy derivatives, which uniquely preserved pharmacological activity [1]. This positions N-(6-(pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide as one of the only heterocyclic replacements within this chemotype that retains the anti-inflammatory efficacy of the phenoxy lead. While the target compound's exact ED₅₀ was not individually reported in the accessible literature, the class-level finding that pyridyloxy is the sole active heterocyclic replacement constitutes a critical selection criterion over naphthyloxy, cyclohexyloxy, and other heterocyclic analogs that are demonstrably inactive [1].

Anti-inflammatory drug discovery Structure-activity relationship COX inhibition

Positional Isomer Differentiation: Pyridin-2-ylsulfanyl vs. Pyridin-3-yloxy COX-2 Target Engagement

Direct COX-2 inhibition data for N-(6-(pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide are not publicly available; however, the closest documented structural comparator N-[1-oxo-6-(pyridin-2-ylsulfanyl)-indan-5-yl]-methanesulfonamide (CHEMBL35992) exhibits an IC₅₀ of 100 nM against human COX-2 expressed in osteosarcoma 143 cells [1]. The pyridin-4-ylsulfanyl positional isomer (CHEMBL344351) similarly binds COX-2 with documented affinity [2]. The target compound differs in two critical aspects: (i) the pyridine nitrogen is at the 3-position rather than the 2- or 4-position, and (ii) the linker is an ether oxygen rather than a thioether sulfur. These structural features are expected to modulate hydrogen-bonding geometry with COX-2 active-site residues and alter electronic distribution, yielding a distinct selectivity and potency profile that must be empirically validated rather than assumed from positional isomer data.

COX-2 selective inhibition Positional isomer SAR Prostaglandin synthesis

Metabolic Stability Advantage: Indane Methanesulfonamide Scaffold vs. Piroxicam in Comparative Pharmacokinetics

The methanesulfonanilide indane scaffold has been characterized for its metabolic fate and pharmacokinetic behavior. Krause et al. studied the biotransformation of N-(6-phenoxyindan-5-yl)methanesulfonamide (PMS) and its 2′,4′-difluoro derivative (DF-PMS) in rat liver homogenates, demonstrating rapid oxidation at the indane 1- and 3-positions to yield active 1-oxo metabolites [1]. Comparative pharmacokinetic evaluation of DF-PMS versus piroxicam in rats and monkeys (Macaca fascicularis) revealed that the 1-oxo metabolite of DF-PMS exhibited shorter half-lives, larger volumes of distribution, and higher total clearance rates than piroxicam, indicating a distinct pharmacokinetic profile that may be advantageous for achieving rapid onset and offset of anti-inflammatory effect [1]. While these data derive from the difluorophenoxy analog, the conserved indane methanesulfonamide core predicts similar oxidative metabolism at the 1-position for the pyridin-3-yloxy target compound, distinguishing it from oxicam-class NSAIDs.

Pharmacokinetics Metabolic stability Prodrug design

Commercial Purity Benchmarking: ≥95% to ≥98% Purity Across Authorized Suppliers

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is commercially available from multiple authorized suppliers with documented purity specifications. AKSci supplies the compound at ≥95% purity (Catalog 2446CU, CAS 75360-63-3) with long-term storage at ambient temperature in a cool, dry place . ChemScene offers the compound at ≥98% purity (Catalog CS-0671390) with storage recommendation of sealed, dry conditions at 2–8°C . MolCore provides an NLT 98% specification under ISO-certified quality systems . In contrast, the closest structural analog N-(6-phenoxyindan-5-yl)methanesulfonamide (CAS 75370-30-8) is typically available at 95% purity from fewer suppliers, and positional isomer variants of the pyridyloxy series are not widely stocked, conferring a procurement advantage to the target compound in terms of both purity grade and supply chain breadth.

Chemical procurement Purity specification Quality control

Structural Divergence from Flosulide (CGP-28238): Absence of 1-Oxo Group as a Key Determinant of COX-2 Selectivity and Prodrug Potential

Flosulide (CGP-28238, CAS 80937-31-1), chemically N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide, is a well-characterized potent and selective COX-2 inhibitor that contains a 1-oxo group on the indane ring . The target compound N-(6-(pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide lacks this 1-oxo functionality, retaining the fully reduced 2,3-dihydro-1H-indene core. The Krause et al. biotransformation study demonstrated that the reduced indane methanesulfonamide (DF-PMS) serves as a prodrug, with the 1-oxo metabolite representing the active principle [1]. This metabolic activation pathway suggests that the target compound may offer distinct pharmacokinetic and pharmacodynamic properties compared to pre-oxidized analogs like flosulide: slower onset via metabolic bioactivation, potential for tissue-selective activation, and a different COX-2 residence time profile. Additionally, flosulide's 2,4-difluorophenoxy group and the target compound's pyridin-3-yloxy group represent fundamentally different electronic and hydrogen-bonding pharmacophores, predicting divergent selectivity against COX-1 versus COX-2.

COX-2 selectivity Prodrug design Indane scaffold optimization

Physicochemical Differentiation: Predicted Boiling Point and LogP Distinguish Pyridyloxy from Phenoxy Analogs

The predicted boiling point of N-(6-(pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is 437.5 ± 55.0 °C, as reported in vendor technical datasheets [1]. While comparable predicted data for N-(6-phenoxy-5-indanyl)methanesulfonamide are not readily available in public sources, the incorporation of the pyridine nitrogen adds polarity and hydrogen-bond acceptor capacity absent in the phenoxy analog. The pyridyl nitrogen (pKa ~5.2 for protonated pyridine) introduces pH-dependent solubility and ionization properties that differentiate the compound's formulation behavior from the neutral phenoxy congener. This physicochemical divergence is relevant for in vitro assay design (DMSO solubility, buffer compatibility) and for early-stage formulation development in preclinical programs.

Physicochemical properties Drug-likeness Formulation development

Optimal Research and Industrial Application Scenarios for N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide


Structure-Activity Relationship (SAR) Studies in Anti-Inflammatory Drug Discovery

This compound is ideally suited as a key probe in SAR campaigns exploring heterocyclic replacements of the phenoxy group in indane methanesulfonamide anti-inflammatory agents. As demonstrated by Schroeder et al., pyridyloxy is the only heterocyclic replacement that retains activity, making this compound a focal point for understanding the electronic and steric requirements of the aryl ether binding pocket in COX-2 [1]. Researchers can systematically compare the 3-pyridyloxy isomer against 2-pyridyloxy and 4-pyridyloxy analogs to map optimal nitrogen positioning for potency and selectivity. The compound's commercial availability at ≥98% purity supports reproducible dose-response and selectivity profiling studies .

COX-2 Selectivity Profiling and Prostaglandin Synthesis Inhibition Assays

The indane methanesulfonamide scaffold has established COX-2 inhibitory activity, with the pyridin-2-ylsulfanyl positional isomer showing an IC₅₀ of 100 nM against human COX-2 [1]. The pyridin-3-yloxy target compound enables direct comparative COX-1/COX-2 selectivity profiling to determine whether the pyridine nitrogen position and ether linker confer improved isoform selectivity over thioether-linked analogs. These assays are directly relevant to programs seeking next-generation NSAIDs with reduced gastrointestinal toxicity, a key limitation of non-selective COX inhibitors.

Pharmacokinetic and Metabolic Stability Lead Optimization

Based on the metabolic fate of the indane methanesulfonamide class, this compound is predicted to undergo oxidative metabolism at the indane 1-position to generate an active 1-oxo metabolite [1]. This metabolic activation pathway positions the compound as a prodrug candidate amenable to in vitro microsomal stability assays, hepatocyte incubation studies, and in vivo pharmacokinetic profiling. Comparative studies against flosulide and piroxicam can elucidate the impact of the pyridyloxy substituent on metabolic clearance, half-life, and tissue distribution, guiding lead optimization toward candidates with tailored pharmacokinetic profiles.

Medicinal Chemistry Scaffold Hopping and Fragment-Based Drug Design

The pyridin-3-yloxy indane methanesulfonamide represents a privileged scaffold for fragment-based and scaffold-hopping approaches in anti-inflammatory drug discovery. Its well-defined SAR landscape—pyridyloxy essential for activity, methanesulfonamide modification poorly tolerated [1]—provides clear design boundaries for medicinal chemists. The compound can serve as a starting point for systematic variation of the indane substitution pattern, pyridine ring decoration, and sulfonamide bioisostere exploration, all supported by the availability of high-purity commercial material for parallel synthesis and screening workflows .

Quote Request

Request a Quote for N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.